molecular formula C13H18N2O4 B8780205 1-(2-(2-Methoxy-4-nitrophenoxy)ethyl)pyrrolidine

1-(2-(2-Methoxy-4-nitrophenoxy)ethyl)pyrrolidine

Cat. No.: B8780205
M. Wt: 266.29 g/mol
InChI Key: OBPFHJKEIFNNHY-UHFFFAOYSA-N
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Description

1-(2-(2-Methoxy-4-nitrophenoxy)ethyl)pyrrolidine is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

1-[2-(2-methoxy-4-nitrophenoxy)ethyl]pyrrolidine

InChI

InChI=1S/C13H18N2O4/c1-18-13-10-11(15(16)17)4-5-12(13)19-9-8-14-6-2-3-7-14/h4-5,10H,2-3,6-9H2,1H3

InChI Key

OBPFHJKEIFNNHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCCN2CCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of potassium 2-methoxy-4-nitro-phenolate (2.0 g, 9.7 mmol), 1-(2-chloro-ethyl)-pyrrolidine hydrochloride (2.0 g, 12 mmol) and cesium carbonate (7.0, 22 mmol) in DMF (35 mL) was heated at 80° C. for 16 h. The mixture was allowed to cool to room temperature, poured into water (60 mL) and extracted with EtOAc (2×50 mL). The combined extracts were washed with brine, dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated and used in the next step without purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
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cesium carbonate
Quantity
22 mmol
Type
reactant
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Quantity
35 mL
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solvent
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Quantity
60 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium carbonate (3.3 g) was added to a solution of 4-nitroguaiacol (1.0 g) and 1-(2-chloroethyl)pyrrolidine hydrochloride (1.0 g) in DMF (20.0 mL), and the mixture was heated at 100° C. overnight. The reaction mixture was then mixed with ethyl acetate and water, and the organic phase was washed twice with water, dried over sodium sulfate and concentrated. The product with the molecular weight of 266.3 (C13H18N2O4) was obtained in this way; MS (ESI): 267 (M+H+).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
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Quantity
20 mL
Type
solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of the 1-(2-hydroxyethyl)-pyrrolidine [Aldrich], (1.87 ml, 16 mmol) in dimethylformamide was added portionwise sodium hydride [60% dispersion in oil, (544 mg, 16 mmol). After stirring at room temperature for 10 minutes a solution of 1-chloro-2-methoxy-4-nitro-benzene [Avocado] (3 g, 16 mmol) in dimethylformamide (10 ml) was added dropwise. The reaction mixture was left stirring at room temperature for 16 hrs then concentrated. The residue was dissolved in ethyl acetate (200 ml) and washed with water (3×50 ml). The organic phase was dried with magnesium sulphate, evaporated and the residue purified by flash chromatography on silica gel using dichloromethane-aq. ammonia-methanol as eluent to afford 1-[2-(2-methoxy-4-nitro-phenoxy)-ethyl]-pyrrolidine as a brown oil.
Quantity
1.87 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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